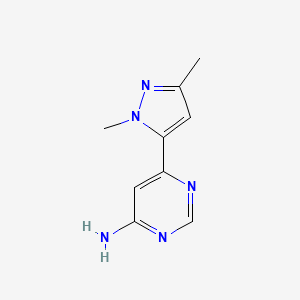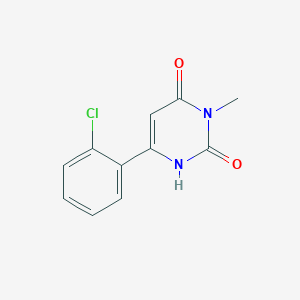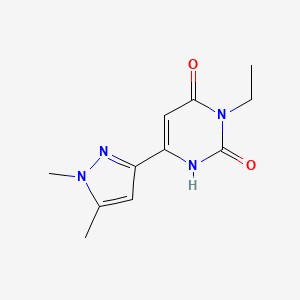![molecular formula C12H13ClN4O B1491779 2-Chlor-N-[2-Methyl-5-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamid CAS No. 1394041-82-7](/img/structure/B1491779.png)
2-Chlor-N-[2-Methyl-5-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamid
Übersicht
Beschreibung
2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H13ClN4O and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Antikrebsaktivität
Verbindungen, die den 1,2,4-Triazol-Rest enthalten, wie der von Ihnen genannte, sind in der Arzneimittelforschung von Bedeutung, da sie mit biologischen Zielstrukturen interagieren können. Sie haben sich als wirksam gegen Krebs gezeigt, indem sie Enzyme wie den vaskulären endothelialen Wachstumsfaktor-Rezeptor und den epidermalen Wachstumsfaktor-Rezeptor hemmen, die für die Entwicklung von Krebs entscheidend sind .
Enzyminhibition
Derivate von Verbindungen mit ähnlichen Strukturen wurden als Inhibitoren für Enzyme wie Aldose-Reduktase (ALR2) und Aldehyd-Reduktase (ALR1) bewertet, die eine Rolle bei Stoffwechselstörungen spielen .
Behandlung von mikrobiellen Infektionen
Die Forschung an Triazolen hat ihre beträchtliche antibakterielle Aktivität gezeigt. Dies deutet darauf hin, dass Ihre Verbindung möglicherweise als antibakterielles Mittel entwickelt werden könnte .
Synthese biologisch aktiver Verbindungen
Indol-Derivate, die strukturelle Merkmale mit Ihrer Verbindung gemeinsam haben, werden zur Synthese biologisch aktiver Verbindungen zur Behandlung verschiedener Erkrankungen, einschließlich Krebs und mikrobieller Infektionen, verwendet .
Anti-Tuberkulose-Aktivität
Verbindungen, die strukturelle Elemente wie Imidazol- und Phenylgruppen enthalten, wurden synthetisiert und auf ihre antituberkulöse Aktivität gegen Mycobacterium tuberculosis bewertet, was auf eine mögliche Anwendung Ihrer Verbindung in diesem Bereich hindeutet .
6. Herstellung von Podanden und Schiff-Base-Liganden Die Verbindung kann bei der Synthese von Podanden und Schiff-Base-Liganden verwendet werden, die für die Bildung komplexer Moleküle für verschiedene chemische Anwendungen nützlich sind .
Wirkmechanismus
Target of action
Many compounds containing the indole nucleus, which is similar to the 1H-1,2,4-triazol-3-yl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the given compound.
Mode of action
The mode of action would depend on the specific targets that the compound interacts with. For instance, if the compound targets enzymes, it could inhibit their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound has antiviral activity, it could prevent viral replication within cells .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)5-10(7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYLJYECNIIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145897 | |
| Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-82-7 | |
| Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















